molecular formula C15H18N2O5 B5556020 N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(4-morpholinyl)acetamide

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(4-morpholinyl)acetamide

Cat. No. B5556020
M. Wt: 306.31 g/mol
InChI Key: GMCKNDRBZFCSBB-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of related compounds involves specific reactions, like reacting benzoxazoles with chloroacetyl chloride in the presence of morpholine (Özlem Temiz‐Arpacı et al., 2005).
  • Another approach includes the synthesis of derivatives through condensation reactions, as seen in the synthesis of thiazolyl acetamide derivatives (Asal Fallah-Tafti et al., 2011).

Molecular Structure Analysis

  • X-ray crystallography is commonly used for molecular structure analysis. For instance, the structure of similar compounds, like pyrimidin-4(3H)-one derivatives, has been determined using this method (M. I. Attia et al., 2014).

Chemical Reactions and Properties

  • These compounds often undergo reactions like transamination, as seen in the study of cyanothioacetamide and morpholine (V. Dyachenko et al., 2012).
  • Their reactivity can be influenced by substituents and the specific structure of the molecule.

Physical Properties Analysis

  • The physical properties like melting points and solubility are determined by specific structural features. For example, the presence of morpholino groups can influence these properties (V. Kanagarajan et al., 2010).

Chemical Properties Analysis

  • Chemical properties like acidity, basicity, and reactivity are influenced by the functional groups present in the compound. Studies on related compounds provide insights into how these properties are manifested (K. Bowden et al., 1997).

Scientific Research Applications

Anticancer and Enzyme Inhibition

One area of research involves the synthesis and evaluation of derivatives for anticancer activities and enzyme inhibition. Compounds structurally related to N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(4-morpholinyl)acetamide have been investigated for their potential as Src kinase inhibitors and anticancer agents. For example, the synthesis of thiazolyl N-benzyl-substituted acetamide derivatives, including structures bearing morpholino groups, showed inhibitory activities against Src kinase and cell proliferation in various cancer cell lines, highlighting their therapeutic potential in cancer treatment (Asal Fallah-Tafti et al., 2011).

Antimicrobial and Hemolytic Activities

Research on the antimicrobial and hemolytic activities of acetamide derivatives has also been conducted. A study synthesized and evaluated a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, revealing that these compounds exhibit variable antimicrobial activities against selected microbial species and possess low cytotoxicity, which could be considered for further biological applications (Samreen Gul et al., 2017).

Antifungal Agents

Another significant application includes the development of antifungal agents. 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as fungicidal agents against Candida and Aspergillus species. Modifications to improve plasma stability while maintaining antifungal activity led to the discovery of compounds with broad antifungal in vitro activity against various fungi species, demonstrating potential for treating fungal infections (D. Bardiot et al., 2015).

Neuropharmacological Applications

Moreover, compounds with similar chemical frameworks have been explored for neuropharmacological applications. GSK189254, a novel histamine H3 receptor antagonist with high affinity for human and rat H3 receptors, showed potential for improving cognitive performance in preclinical models, suggesting a therapeutic avenue for cognitive disorders, including Alzheimer's disease (A. Medhurst et al., 2007).

properties

IUPAC Name

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5/c1-10(18)11-6-13-14(22-9-21-13)7-12(11)16-15(19)8-17-2-4-20-5-3-17/h6-7H,2-5,8-9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCKNDRBZFCSBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1NC(=O)CN3CCOCC3)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-morpholin-4-ylacetamide

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